3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride
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Overview
Description
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride is a chemical compound that belongs to the class of chromen-2-one derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 8-methoxychromen-2-one.
Aminoacetylation: The 8-methoxychromen-2-one undergoes an aminoacetylation reaction where an aminoacetyl group is introduced at the 3-position. This step often requires the use of reagents like aminoacetyl chloride and a base such as triethylamine.
Hydrochloride Formation: The final step involves the conversion of the free base into its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromen-2-one ring, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Reduced chromen-2-one derivatives with hydroxyl groups.
Substitution: Various substituted aminoacetyl derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The chromen-2-one core can interact with various cellular pathways, leading to diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Aminoacetyl)-7-methoxychromen-2-one
- 3-(2-Aminoacetyl)-6-methoxychromen-2-one
- 3-(2-Aminoacetyl)-5-methoxychromen-2-one
Uniqueness
3-(2-Aminoacetyl)-8-methoxychromen-2-one;hydrochloride is unique due to the position of the methoxy group at the 8-position, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with biological targets compared to its analogs.
Properties
CAS No. |
113334-36-4 |
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Molecular Formula |
C12H12ClNO4 |
Molecular Weight |
269.68 g/mol |
IUPAC Name |
3-(2-aminoacetyl)-8-methoxychromen-2-one;hydrochloride |
InChI |
InChI=1S/C12H11NO4.ClH/c1-16-10-4-2-3-7-5-8(9(14)6-13)12(15)17-11(7)10;/h2-5H,6,13H2,1H3;1H |
InChI Key |
HAXPBSSJUZWOJK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)CN.Cl |
Origin of Product |
United States |
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